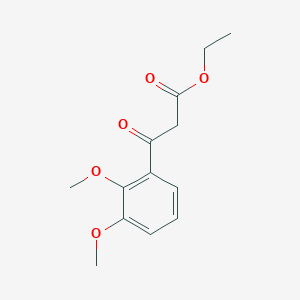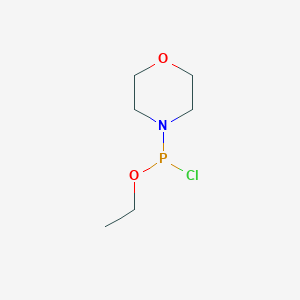
ジイソプロピル(エトキシカルボニルメチル)ホスホネート
概要
説明
科学的研究の応用
Diisopropyl (ethoxycarbonylmethyl)phosphonate has a wide range of applications in scientific research:
作用機序
Target of Action
It is used as a reactant in various chemical reactions, suggesting that its targets could be the reactants in these reactions .
Mode of Action
Diisopropyl (ethoxycarbonylmethyl)phosphonate interacts with its targets through chemical reactions. It is used in the preparation of spiroimine ring fragment of spirolides via stereoselective intermolecular Diels-Alder and aza-Wittig cyclization . It is also used in the Katsuki-Sharpless epoxidation reaction .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is used in the preparation of nine-membered diallylic sulfonamides as chiral building blocks and alpha-phosphono lactams for subsequent Wadsworth-Emmons olefination, and Suzuki coupling reactions to yield diverse pyrrolidinone compounds .
Result of Action
The result of the action of Diisopropyl (ethoxycarbonylmethyl)phosphonate is the formation of new compounds through chemical reactions. For example, it is used in the synthesis of galactosylceramide analog that induces Th1-biased responses in human NKT cells .
準備方法
Synthetic Routes and Reaction Conditions
Diisopropyl (ethoxycarbonylmethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyl phosphite with ethyl bromoacetate under basic conditions. The reaction typically proceeds as follows:
(C3H7O)2P(O)H+BrCH2COOEt→(C3H7O)2P(O)CH2COOEt+HBr
The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production of diisopropyl (ethoxycarbonylmethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反応の分析
Types of Reactions
Diisopropyl (ethoxycarbonylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
類似化合物との比較
Diisopropyl (ethoxycarbonylmethyl)phosphonate can be compared with other similar compounds such as:
Diisopropyl methylphosphonate: Used as a precursor to prepare beta-keto phosphonates.
Dimethyl methylphosphonate: Commonly used in the synthesis of various phosphorus-containing compounds.
Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons olefination reaction.
Uniqueness
Diisopropyl (ethoxycarbonylmethyl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile reactant in organic synthesis.
特性
IUPAC Name |
ethyl 2-di(propan-2-yloxy)phosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-6-13-10(11)7-16(12,14-8(2)3)15-9(4)5/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWJYIDAAGEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365187 | |
| Record name | Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24074-26-8 | |
| Record name | Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (ethoxycarbonylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)





